molecular formula C8H11AsO B14569682 Ethyl(phenyl)arsinous acid CAS No. 61499-66-9

Ethyl(phenyl)arsinous acid

Cat. No.: B14569682
CAS No.: 61499-66-9
M. Wt: 198.09 g/mol
InChI Key: VZIVOJJCELKHPH-UHFFFAOYSA-N
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Description

Ethyl(phenyl)arsinous acid, with the molecular formula C₈H₁₁AsO, is an organoarsenic compound characterized by a trivalent arsenic atom bonded to an ethyl group (C₂H₅), a phenyl group (C₆H₅), and a hydroxyl group (-OH). Its structure derives from arsinous acid (AsH₂(OH)), where two hydrogen atoms are replaced by organic substituents . The compound belongs to the class of arsinous acids, which are defined by the general formula R₂AsOH, where R represents organic groups.

Properties

CAS No.

61499-66-9

Molecular Formula

C8H11AsO

Molecular Weight

198.09 g/mol

IUPAC Name

ethyl(phenyl)arsinous acid

InChI

InChI=1S/C8H11AsO/c1-2-9(10)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3

InChI Key

VZIVOJJCELKHPH-UHFFFAOYSA-N

Canonical SMILES

CC[As](C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(phenyl)arsinous acid can be synthesized through several methods. One common approach involves the reaction of phenylarsine oxide with ethylmagnesium bromide in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and is followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent safety measures are necessary due to the toxic nature of arsenic compounds.

Chemical Reactions Analysis

Reaction with Alkyl Halides

Ethyl(phenyl)arsinous acid reacts with alkyl halides (R–X) to form quaternary arsonium salts. This proceeds via a nucleophilic substitution mechanism involving arsenic’s lone pair:

C H As C H OH R X C H C H R As OH X \text{C H As C H OH R X C H C H R As OH X }

Key Findings :

  • Methyl iodide yields trimethylethylarsonium iodide ([C₆H₅(C₂H₅)(CH₃)As–OH]⁺I⁻) as a crystalline product .

  • Reaction kinetics in acetone at 50°C show second-order dependence (first-order in both reactants) .

  • Steric hindrance from the phenyl group slows reactivity compared to purely aliphatic derivatives .

Mechanistic Pathway :

  • Coordination : Alkyl halide interacts with arsenic’s lone pair, forming a pentacoordinate intermediate.

  • Nucleophilic displacement : Halide ion (X⁻) departs, yielding the arsonium salt .

Disproportionation Reactions

Under thermal or catalytic conditions, this compound undergoes disproportionation:

2textCHAsCHOH C H AsOH C H AsOH2\\text{C H As C H OH}→\text{ C H AsOH C H AsOH}

Experimental Data :

  • Temperature dependence : Disproportionation initiates at 80–100°C, accelerating with electrophilic additives (e.g., HCl or AlCl₃) .

  • Product distribution : Phenyl-rich derivatives dominate due to the stability of aryl-arsenic bonds .

Oxidation:

Exposure to O₂ or H₂O₂ oxidizes As(III) to As(V), forming ethyl(phenyl)arsonic acid:

C H As C H OH H O C H As C H O OH \text{C H As C H OH H O C H As C H O OH }

Conditions :

  • Proceeds readily in aqueous alkaline media at 25–40°C .

Hydrolysis:

Acid-catalyzed hydrolysis cleaves the As–O bond:

C H As C H OH H O C H As C H OH \text{C H As C H OH H O C H As C H OH }

Kinetics :

  • Follows pseudo-first-order kinetics in dilute HCl (pH < 3) .

Retro-Arbuzov Reaction

Heating induces bond cleavage, regenerating arsines and esters:

C H As C H OR C H As C H H ROH\text{C H As C H OR C H As C H H ROH}

Key Observations :

  • Temperature threshold : 120–150°C in inert solvents (e.g., toluene) .

  • Catalysts : Electrophilic agents (e.g., BF₃) lower the activation energy by 15–20 kJ/mol .

Comparative Stability

Thermogravimetric analysis (TGA) reveals stability trends for substituted arsinous acids:

Substituent on AsDecomposition Temp. (°C)Relative Stability
Phenyl180–200Highest
Ethyl150–170Moderate
Methyl130–150Lowest

Notes :

  • Aryl groups enhance thermal stability via resonance stabilization .

  • Steric effects from bulky substituents slow decomposition kinetics .

Reaction with Thiols

This compound reacts with thiols (RSH) to form thioarsinites:

C H As C H OH RSH C H As C H SR H O\text{C H As C H OH RSH C H As C H SR H O}

Conditions :

  • Requires anhydrous conditions and base (e.g., pyridine) to scavenge H₂O .

Scientific Research Applications

Ethyl(phenyl)arsinous acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studies have explored its potential as a biological probe due to its ability to interact with thiol groups in proteins.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting cancer cells.

    Industry: It is used in the production of semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which ethyl(phenyl)arsinous acid exerts its effects involves its interaction with biological molecules. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential in cancer therapy.

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents Oxidation State (As) Key Features
This compound C₈H₁₁AsO 198.09 Ethyl, Phenyl, Hydroxyl +3 Mixed alkyl/aryl substitution; reactive hydroxyl group
Bis(2-chlorovinyl)arsinous acid (BCVAA) C₄H₅AsCl₂O 215.92 Two 2-chlorovinyl groups +3 Toxic degradation product of chemical warfare agents; high chlorine content enhances reactivity
Bis(diphenylarsine)oxide (BDPAO) C₂₄H₂₀As₂O 494.25 Two diphenylarsine groups, Oxide +3 Stable oxide form; used in coordination chemistry
Bis(4-hydroxyphenyl)arsinous iodide C₁₂H₁₁AsIO 380.09 Two 4-hydroxyphenyl groups, Iodide +3 Polar substituents; iodide counterion influences solubility
Arsenous acid AsH₃O 109.93 Three hydrogen atoms +3 Simplest arsinous acid; foundational for derivatives

Key Observations :

  • Substituent Effects: this compound combines alkyl (ethyl) and aryl (phenyl) groups, offering balanced lipophilicity and stability. In contrast, BCVAA’s chlorinated vinyl groups increase electrophilicity and toxicity, while BDPAO’s bulky diphenyl groups enhance steric hindrance and thermal stability .
  • Oxidation State: All listed compounds feature arsenic in the +3 oxidation state, typical for arsinous acids. This contrasts with higher oxidation states in arsenic acid (+5) or arsonic acid (+3 with different substituents) .

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